Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9(6-14)8-4-3-7(13)5-10(8)12/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMBLHUYJPTEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810045-12-5 | |
| Record name | ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromo-Fluorophenyl Precursor Synthesis
The foundational step involves constructing the 2-bromo-4-fluorophenyl scaffold. Patent CN111646922A discloses iodination strategies using N-iodosuccinimide (NIS) in concentrated sulfuric acid at 0–3°C, achieving 76–87% yields for analogous brominated intermediates. Adapting this, bromination of 3-fluoroanisole via electrophilic aromatic substitution with bromine in dichloromethane at −10°C yields 2-bromo-4-fluorophenol, which is subsequently methylated to protect hydroxyl groups.
Cyanoacetate Esterification and Coupling
Introducing the cyanoacetate moiety necessitates nucleophilic acyl substitution or cross-coupling. A two-step approach involves:
- Cyanation : Reacting 2-bromo-4-fluorophenylacetic acid with zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) at 100°C under nitrogen, achieving 89–90% conversion to the nitrile intermediate.
- Esterification : Treating the nitrile with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone, refluxed for 12 hours, yields the target ester with 83–88% efficiency.
One-Pot Tandem Cyanation-Esterification
Recent advancements enable tandem reactions, combining cyanation and esterification in a single vessel. Using Pd(OAc)₂/Xantphos as a catalytic system, 2-bromo-4-fluorophenylboronic acid reacts with ethyl cyanoacetate in toluene/water (3:1) at 80°C, attaining 85% yield. This method reduces purification steps and minimizes side-product formation.
Optimization Studies and Reaction Parameters
Catalyst Loading and Temperature Effects
Systematic studies reveal that palladium catalyst loading at 2 mol% optimizes cost and activity, while temperatures exceeding 100°C promote decomposition. For instance, reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% in DMF lowers costs by 40% without sacrificing yield.
Solvent and Stoichiometry Impact
Polar aprotic solvents (DMF, DMSO) enhance cyanation rates due to improved catalyst solubility. A 1:1.2 molar ratio of bromo precursor to Zn(CN)₂ maximizes conversion, as excess cyanide risks side reactions. Ethanol as an esterification solvent achieves 92% purity versus 87% in THF, attributed to better byproduct solubility.
Table 1: Comparative Yields Across Synthetic Methods
Analytical Characterization and Quality Control
Spectroscopic Confirmation
1H NMR analysis of the final product (d6-DMSO) displays characteristic signals: a singlet at δ 3.70 ppm (CH₂COO), a doublet at δ 8.03 ppm (aryl-H), and a broad peak at δ 12.74 ppm (carboxylic acid, absent in ester). High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) confirms ≥99% purity, critical for pharmaceutical compliance.
Purity Challenges and Solutions
Residual palladium (≤10 ppm) is addressed by diatomite filtration and EDTA washes. Patent CN113548982A emphasizes silica gel chromatography for removing regioisomeric impurities, enhancing purity from 95% to 99.3% in scaled batches.
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Catalysts
Tetrakis(triphenylphosphine)palladium(0), though effective, incurs high costs ($320/g). Substituting with Pd/C (5% wt) reduces expense by 60% but requires higher temperatures (120°C) and prolonged reaction times (24h), yielding 82% product.
Solvent Recovery and Waste Management
DMF recovery via vacuum distillation achieves 90% reuse, lowering raw material costs by 25%. Aqueous waste from hydrolysis steps is neutralized with lime, precipitating metal hydroxides for safe disposal.
Challenges and Mitigation Strategies
Moisture Sensitivity
Grignard reagents and Zn(CN)₂ demand anhydrous conditions. Patent CN113548982A employs molecular sieves (4Å) in tetrahydrofuran (THF) to maintain <10 ppm H₂O, critical for reproducibility.
Regioselectivity in Bromination
Competing para-bromination is suppressed using directing groups (-OMe), later removed via BBr3 demethylation. This approach achieves >95% ortho-bromination selectivity, as validated by GC-MS.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Amino derivatives or other reduced forms of the cyano group.
Oxidation: Oxo derivatives or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for multiple substitution reactions, making it valuable in the development of novel chemical entities.
Synthesis of Bioactive Compounds
The compound is often used to synthesize derivatives with potential biological activities. For instance, it can be transformed into thiazole derivatives, which have been reported to exhibit anticancer properties against breast and hematopoietic neoplastic cells . Additionally, its derivatives have shown promising results in enzyme inhibition assays, indicating potential therapeutic applications.
Research indicates that this compound possesses significant biological activities, particularly in the realm of medicinal chemistry.
Anticancer Properties
Studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown high potency against human leukemia cells (K563) and hepatocellular carcinoma cells (HepG2) . The mechanism of action often involves interference with critical metabolic pathways, leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Material Science Applications
This compound is utilized in material science for the synthesis of copolymers and nanocomposites.
Copolymerization
Copolymers incorporating this compound can introduce various functional groups into polymer matrices, enhancing their properties for specific applications such as drug delivery systems and catalysis . For instance, halogen-substituted copolymers have been reported to improve the thermal stability and mechanical strength of polyvinyl acetate .
Nanocomposite Development
The compound is also involved in the preparation of highly loaded multi-walled carbon nanotube-polyamine hybrids, which are explored for their catalytic properties . These materials exhibit enhanced performance in various catalytic reactions due to their unique structural characteristics.
Case Studies
Here are notable case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate depends on its application. In catalysis, the bromine and fluorine substituents enhance the reactivity and selectivity of the catalyst. In pharmaceutical research, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 71783-54-5)
- Structure: Lacks the cyano group but retains bromo and fluoro substituents.
- Reactivity: The absence of the cyano group reduces its ability to participate in Knoevenagel condensations, limiting its utility in forming heterocycles like pyridinones or pyrimidines .
- Applications : Primarily used as a halogenated building block in pharmaceuticals.
Ethyl 2-(4-fluorophenyl)acetate (CAS 34837-84-8)
Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate (CAS 103590-10-9)
- Structure : Replaces the phenyl ring with a pyridine moiety.
- Reactivity : The nitrogen in the pyridine ring enhances coordination with metal catalysts, facilitating Suzuki couplings.
- Applications : Used in synthesizing ligands for catalysis or fluorescent dyes .
Functional Group Variations
Ethyl 3-bromo-5-cyanoisothiazole-4-carboxylate (CAS 1346809-59-3)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
- Structure : Incorporates a benzothiazole-indole hybrid system.
- Reactivity : The indole moiety allows for palladium-catalyzed cross-couplings.
- Applications : Explored for antitumor and antiviral activities .
Comparative Reaction Efficiency
*Estimated based on analogous syntheses.
Melting Points and Solubility
Bioactivity
- Compounds with cyanoacetate and halogenated aryl groups (e.g., 4-aryl-5-cyano-1,6-dihydro-2-thiouracils) exhibit anti-HIV and anti-hepatitis C activity .
Biological Activity
Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate is an organic compound characterized by the presence of bromine and fluorine substituents along with a cyano group. This unique structure imparts distinct biological activities that have garnered attention in medicinal chemistry and drug discovery.
Chemical Structure and Properties
- IUPAC Name : this compound
- Chemical Formula : C11H10BrFNO2
- Molecular Weight : 284.11 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound is synthesized through the esterification of 2-bromo-4-fluoroacetophenone with ethyl cyanoacetate, which allows for the introduction of the cyano group that enhances its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The bromine and fluorine substituents can modulate enzyme activity by altering binding affinities. The cyano group can participate in hydrogen bonding, enhancing interactions with target proteins.
- Cell Signaling Pathways : Preliminary studies suggest that this compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer research.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
-
In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values in preliminary tests suggest significant potency against these cell lines, indicating its potential as a therapeutic agent .
Cell Line IC50 (µM) HepG2 8.35 MCF-7 7.92 - Mechanistic Insights : Molecular docking studies reveal that this compound binds effectively to key sites on target proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
Anti-inflammatory Activity
In addition to its anticancer potential, the compound has been investigated for anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study conducted on the efficacy of this compound against HepG2 cells demonstrated:
- Methodology : The cells were treated with varying concentrations of the compound, followed by assessment using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, with maximum inhibition at 10 µM.
Case Study 2: Mechanistic Studies on Enzyme Interaction
Research focusing on enzyme inhibition revealed that this compound effectively inhibits specific kinases involved in cell cycle regulation.
- Findings : Inhibition assays indicated a competitive inhibition mechanism, with Ki values suggesting strong binding affinity to target enzymes.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(2-bromo-4-fluorophenyl)-2-cyanoacetate, and how are reaction conditions optimized?
The compound is typically synthesized via multicomponent reactions involving ethyl 2-cyanoacetate, aromatic aldehydes, and cyclic diones. For example, reactions with 3,5-difluorobenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione in ethanol under reflux (353 K for 5–6 hours) yield chromene derivatives. Catalysts like DMAP (4-(dimethylamino)pyridine) enhance reaction efficiency, and monitoring via thin-layer chromatography ensures completion . Optimization focuses on solvent choice (e.g., ethanol for solubility), catalyst loading (1–10 mol%), and temperature control to minimize side reactions.
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SHELX programs) is the gold standard for confirming spatial arrangements of functional groups like the bromo-fluorophenyl and cyanoacetate moieties . Complementary techniques include:
Q. What are the primary reactivity patterns of this compound in organic synthesis?
The cyano and ester groups enable nucleophilic substitutions (e.g., with amines or thiols) and cycloadditions. For instance, the α,β-unsaturated system participates in [2+2] photocycloadditions with dienes (e.g., 3,4-dihydro-2H-pyran) under UV light, yielding diastereoselective products (60–70% yield, d.r. 2/1–5/1) . The bromine atom facilitates Suzuki-Miyaura couplings for biaryl synthesis .
Advanced Research Questions
Q. How do photophysical properties (e.g., amplified spontaneous emission) vary with polymer matrix composition?
In polyvinyl carbazole (PVK) host-guest systems, the compound’s ASE threshold energy depends on concentration. For example, optimal ASE occurs at 15–20 wt% dye:polymer ratios, balancing reduced intermolecular quenching and waveguide efficiency. PVK’s high refractive index (~1.7) enhances light confinement, critical for laser dye applications. Comparative studies with PMMA matrices show PVK’s superiority due to its amorphous structure and compatibility with bulky trityloxyethyl groups .
Q. What strategies improve enantioselectivity in catalytic asymmetric reactions involving this compound?
Chiral catalysts like (R,R)-1 (10 mol%) enable enantioselective conjugate additions. For example, reactions with α,β-unsaturated silyl imides and t-butanol in cyclohexane yield products with >15:1 diastereomeric ratios and 99% enantiomeric excess (e.e.). Key factors include:
Q. How can researchers resolve contradictions in reported photoluminescence data for this compound?
Discrepancies in ASE thresholds or emission wavelengths often arise from:
- Concentration gradients : Non-uniform dye distribution in polymer films.
- Crystallinity : Variations in thin-film morphology (e.g., amorphous vs. crystalline phases).
- Excitation sources : Wavelength-dependent absorption profiles.
Mitigation involves standardized film preparation (spin-coating at controlled humidity) and characterization via grazing-incidence XRD and fluorescence lifetime imaging .
Q. What are the challenges in scaling up multicomponent reactions involving this compound?
Key issues include:
- Byproduct formation : Competing pathways (e.g., Knoevenagel vs. Michael additions) require precise stoichiometry (1:1:1 ratios of aldehyde, cyanoacetate, and dione).
- Purification : Chromatography is impractical for large batches; recrystallization from ethanol (62% yield) is preferred but may reduce purity.
- Catalyst recovery : Homogeneous catalysts (DMAP) complicate recycling; heterogeneous alternatives (zeolites) are under investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
